molecular formula C4H6F4O B3031702 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol CAS No. 6301-91-3

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol

Cat. No.: B3031702
CAS No.: 6301-91-3
M. Wt: 146.08 g/mol
InChI Key: GZBCRFJWTLYNCJ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C4H6F4O It is a fluorinated alcohol, characterized by the presence of four fluorine atoms and a hydroxyl group attached to a methylated propane backbone

Preparation Methods

The synthesis of 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol can be achieved through several routes. One common method involves the reaction of a fluorinated precursor with a suitable alcohol under controlled conditions. For instance, the reaction of 1,1,3,3-tetrafluoropropene with methanol in the presence of a catalyst can yield the desired product. Industrial production methods often involve similar reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol exerts its effects is largely dependent on its interactions with other molecules. Its fluorinated nature allows it to participate in unique interactions, such as hydrogen bonding and van der Waals forces, which can influence the behavior of the compounds it interacts with. These interactions are crucial in its role as a solvent and reagent in various chemical reactions .

Comparison with Similar Compounds

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol can be compared to other fluorinated alcohols, such as:

Properties

IUPAC Name

1,1,3,3-tetrafluoro-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4O/c1-4(9,2(5)6)3(7)8/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBCRFJWTLYNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978904
Record name 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6301-91-3
Record name NSC42729
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As another example, 2-methyl-1,1,3,3-tetrafluoro-2-propanol may be prepared by fluorinating commercially available 1,1-dichloro-2-propanone to form 1,1-difluoro-2-propanone which may then be reacted with CF2 carbene to form 2-methyl-1,1,3,3-tetrafluoro-1-propene. The 2-methyl-1,1,3,3-tetrafluoro-1-propene may then be reacted with sulfuric acid and then water to form 2-methyl-1,1,3,3-tetrafluoro-2-propanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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